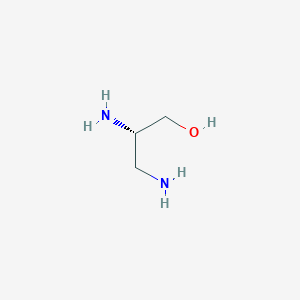
(2s)-2,3-Diaminopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,3-Diaminopropan-1-ol is a chiral organic compound with the molecular formula C3H10N2O. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of two amino groups and one hydroxyl group, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-2,3-Diaminopropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (S)-2,3-diaminopropanoic acid using a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the selective reduction of the carboxyl group to a hydroxyl group.
Industrial Production Methods: In industrial settings, (S)-2,3-Diaminopropan-1-ol is often produced through the catalytic hydrogenation of (S)-2,3-diaminopropanoic acid. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature. The process is efficient and yields high-purity (S)-2,3-Diaminopropan-1-ol suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2,3-Diaminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: It can be further reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(S)-2,3-Diaminopropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: (S)-2,3-Diaminopropan-1-ol is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of (S)-2,3-Diaminopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a competitive inhibitor of certain enzymes by binding to their active sites, thereby blocking the substrate’s access. Additionally, it can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
®-2,3-Diaminopropan-1-ol: The enantiomer of (S)-2,3-Diaminopropan-1-ol, which has different stereochemistry and potentially different biological activity.
2,3-Diaminopropanoic Acid: The precursor to (S)-2,3-Diaminopropan-1-ol, which lacks the hydroxyl group.
1,2-Diaminoethane: A structurally similar compound with two amino groups but lacking the hydroxyl group.
Uniqueness: (S)-2,3-Diaminopropan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C3H10N2O |
|---|---|
Molekulargewicht |
90.12 g/mol |
IUPAC-Name |
(2S)-2,3-diaminopropan-1-ol |
InChI |
InChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1 |
InChI-Schlüssel |
QHBWSLQUJMHGDB-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](CO)N)N |
Kanonische SMILES |
C(C(CO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
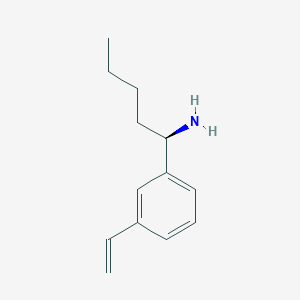
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)

![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
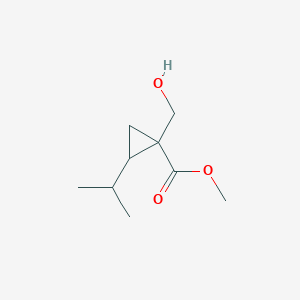
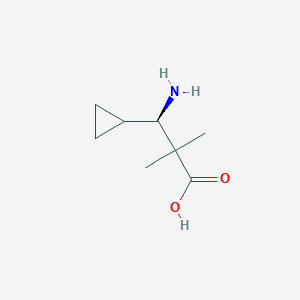
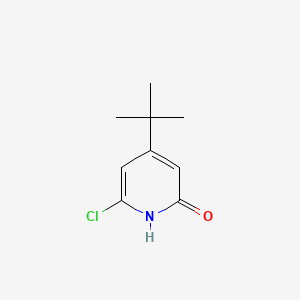

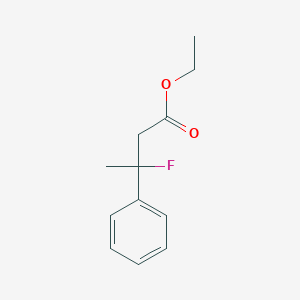

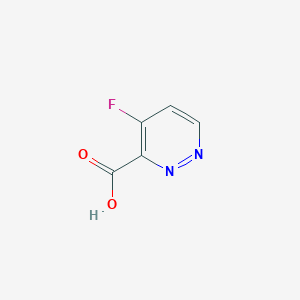
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
